8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
8,8-dimethyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-7-11(8-6-10)4-3-9(12)13-11/h3-8H2,1-2H3 |
InChI Key |
NEZSTKVIAIYERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC(=O)O2)CC1)C |
Origin of Product |
United States |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 8,8 Dimethyl 1 Oxa Spiro 4.5 Decan 2 One
Strain and Ring Dynamics in Spirocyclic Lactones
The five-membered γ-butyrolactone ring typically adopts an envelope or twisted conformation to minimize eclipsing interactions. rsc.org However, its fusion to the cyclohexane (B81311) ring at the spiro center restricts its conformational freedom. The cyclohexane ring, bearing a gem-dimethyl group at the C8 position, preferentially exists in a chair conformation to alleviate steric strain. This rigid chair conformation imposes specific spatial arrangements on the bonds originating from the spiro atom, which in turn dictates the accessible conformations of the lactone ring. The release of this inherent ring strain can be a driving force for certain chemical reactions, particularly ring-opening and rearrangement pathways. nih.gov For instance, the formation of a five-membered spiro ring from a four-membered β-lactone is driven by a release of approximately 21 kcal/mol of strain energy. acs.org While the target molecule is a γ-lactone, this principle highlights how strain energy influences the stability and reactivity of cyclic systems.
Nucleophilic Reactivity of the Lactone Ring
The most characteristic reaction of lactones is nucleophilic acyl substitution at the electrophilic carbonyl carbon (C2). This process involves the attack of a nucleophile, leading to a tetrahedral intermediate, which then collapses to expel the ring's oxygen atom as part of a newly formed alcohol, resulting in ring cleavage. The reaction can proceed via two main pathways depending on which C-O bond of the ester group is broken. researchgate.net
This is the most common pathway for lactone and ester hydrolysis and other nucleophilic substitutions. masterorganicchemistry.comic.ac.uk The nucleophile attacks the carbonyl carbon (C2), breaking the π-bond and forming a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond leads to the cleavage of the bond between the carbonyl carbon and the ring oxygen (C2-O1 bond). This "acyl-oxygen cleavage" is favored by most nucleophiles and reaction conditions. researchgate.net
For example, in basic hydrolysis, a hydroxide (B78521) ion attacks the C2 carbonyl carbon. The resulting tetrahedral intermediate is then protonated (typically by water) on the O1 oxygen before the ring opens to yield a 1-(hydroxypropyl)cyclohexane-1-carboxylic acid derivative. The gem-dimethyl group at C8 can sterically influence the approach of the nucleophile to the carbonyl group, potentially affecting the reaction rate compared to the unsubstituted 1-oxa-spiro[4.5]decan-2-one.
Table 1: General Conditions for Acyl C2-O1 Cleavage Reactions
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Hydroxide | Aqueous NaOH or KOH | Carboxylate salt (acid upon workup) |
| Alkoxide | NaOR in ROH | Ester |
| Ammonia/Amines | NH₃ or RNH₂ | Amide |
| Hydride | LiAlH₄ or NaBH₄ | Diol |
Cleavage of the alkyl-oxygen bond (C4-O1) is a less common pathway for γ-lactones but can occur under specific conditions, resembling an SN2 reaction at the C4 carbon. ic.ac.ukstackexchange.com This pathway is more prevalent in strained systems like β-lactones, where the C4 carbon is more susceptible to nucleophilic attack due to high ring strain. stackexchange.com For the γ-lactone ring in 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one, this pathway is generally disfavored. However, it can be facilitated by "soft" nucleophiles and conditions that favor SN2 reactions. stackexchange.com The reaction would proceed with the nucleophile attacking the C4 carbon, leading to the displacement of the carboxylate as the leaving group. This pathway is highly dependent on the nature of the nucleophile and the stability of the potential carbocation at C4, which in this case is a primary carbon, making the SN2-type reaction more plausible than an SN1-type.
Electrophilic Reactions of Spirolactone Enolates
The α-carbon to the carbonyl group (C3) in the lactone ring possesses acidic protons. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), can deprotonate this position to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com This enolate is a powerful carbon nucleophile and can react with various electrophiles, allowing for functionalization at the C3 position. 182.160.97researchgate.net
The formation of the enolate from this compound allows for a range of subsequent reactions. A primary application is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the C3 position. libretexts.orgmasterorganicchemistry.com The choice of base, solvent, and temperature is crucial to ensure complete enolate formation and prevent side reactions like self-condensation. masterorganicchemistry.com
Table 2: Representative Electrophilic Reactions of the Spirolactone Enolate
| Electrophile | Reagent Example | Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | α-Alkylated Spirolactone |
| Aldehyde/Ketone | Benzaldehyde (PhCHO) | α-(Hydroxyalkyl) Spirolactone (Aldol adduct) |
| Halogen Source | Bromine (Br₂) | α-Halo Spirolactone |
Rearrangement and Ring Expansion Reactions
Spirocyclic systems can undergo rearrangement reactions, often driven by the release of ring strain or the formation of more stable carbocation intermediates. nih.gov For the 1-oxa-spiro[4.5]decane skeleton, rearrangements can involve either the lactone or the cyclohexane ring. For example, Lewis acid-mediated reactions can induce pinacol-like rearrangements if a suitable carbocation can be formed. nih.gov While specific examples for this compound are not extensively documented in readily available literature, related spiro[4.5]decadienone systems have been shown to undergo skeletal rearrangements to form different bicyclic systems. researchgate.net
Ring expansion reactions, particularly those involving radical cascades like the Beckwith–Dowd ring expansion, are a known method for synthesizing spirocyclic γ-lactones from smaller ring precursors. acs.org This suggests that under certain radical conditions, the reverse reaction—a ring contraction—might be mechanistically plausible, although likely thermodynamically unfavorable.
Decarboxylation Mechanisms
Standard decarboxylation of a lactone is not a facile process. However, if the molecule is modified to possess a carboxylic acid group at the C3 position (forming a β-keto acid equivalent), it can undergo decarboxylation upon heating. This process typically proceeds through a cyclic six-membered transition state, leading to the expulsion of carbon dioxide and the formation of an enol, which then tautomerizes to the corresponding ketone.
A synthetic route to achieve this would involve:
Formation of the C3 enolate.
Reaction of the enolate with CO₂ (carboxylation) to yield a β-carboxy lactone.
Heating the resulting β-carboxy lactone to induce decarboxylation.
This sequence would ultimately transform the this compound into a substituted cyclohexanone (B45756) derivative, effectively removing the lactone ring.
Cycloaddition Reactions and Formation of Novel Ring Systems
The formation of the 1-oxaspiro[4.5]decane skeleton, the core structure of this compound, can be efficiently achieved through cycloaddition reactions. The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is particularly well-suited for this purpose.
A key strategy involves the reaction of 5-methylene-2(5H)-furanone, which acts as a dienophile, with a suitable diene. uab.cat In this [4+2] cycloaddition, the exocyclic double bond of the furanone reacts with the diene to form the spirocyclic system directly. To synthesize the 8,8-dimethyl substituted target compound, a diene such as 2,4-dimethyl-1,3-pentadiene (B89641) could be employed, which would provide the necessary gem-dimethyl group on the cyclohexane ring upon cyclization.
The reaction has been studied with various acyclic dienes, demonstrating high site selectivity for the exocyclic double bond of the furanone, leading to spiro adducts in good yields. uab.cat The regioselectivity of the reaction with unsymmetrically substituted dienes can be controlled, which is a critical factor for synthesizing specifically substituted spirocycles. uab.cat Kinetic studies have shown that the observed regioselectivity is a result of kinetic control over the cycloaddition process. uab.cat This methodology provides a convergent and efficient route to complex spirolactones from simple starting materials.
| Reactant A (Dienophile) | Reactant B (Diene) | Resulting Spiro-Lactone Core | Key Feature |
|---|---|---|---|
| 5-Methylene-2(5H)-furanone | Isoprene | 8-Methyl-1-oxa-spiro[4.5]decan-2-one derivative | Forms the foundational spiro[4.5]decane ring system. uab.cat |
| 5-Methylene-2(5H)-furanone | 2,4-Dimethyl-1,3-pentadiene (Hypothetical) | This compound | Introduces the gem-dimethyl substitution pattern. |
Mechanistic Studies of Spirolactone Formation Reactions
Lewis Acid and Base-Mediated Conditions
The formation of the spirolactone ring of this compound can be achieved through intramolecular cyclization reactions mediated by bases or Lewis acids. A prominent example of such a transformation is the intramolecular Reformatsky reaction. byjus.comwikipedia.org
The classical Reformatsky reaction involves the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc to form a β-hydroxy ester. chemistnotes.compw.live The mechanism commences with the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. This insertion generates an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org These organozinc enolates are notably less reactive and less basic than their lithium or magnesium (Grignard) counterparts, which prevents them from undergoing nucleophilic addition to the ester group of another molecule. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a suitable precursor would be a γ-(4,4-dimethyl-1-oxocyclohexyl) α-halo ester. The key mechanistic steps are:
Enolate Formation : Zinc metal inserts into the carbon-halogen bond of the ester precursor, forming the organozinc bromide, or Reformatsky enolate. This species can exist as a dimer in solution. byjus.comwikipedia.org
Intramolecular Addition : The enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone group within the same molecule. This process is believed to proceed through a six-membered, chair-like transition state where the ketone oxygen coordinates to the zinc atom. wikipedia.org
Cyclization and Alkoxide Formation : The nucleophilic attack results in the formation of a new carbon-carbon bond, creating the spirocyclic ring system and a zinc alkoxide intermediate.
Protonation/Lactonization : Upon acidic workup, the zinc alkoxide is protonated to yield a β-hydroxy acid intermediate, which readily undergoes intramolecular esterification (lactonization) to afford the final stable γ-spirolactone, this compound.
While the reaction is fundamentally base-mediated (via the enolate), Lewis acids can be used to activate the carbonyl group, potentially improving reaction rates and yields, although zinc itself serves a Lewis acidic role in coordinating the carbonyl oxygen.
Radical-Initiated Cyclizations
Radical-initiated cyclizations offer an alternative and powerful pathway for the construction of spirolactone frameworks under mild conditions. wikipedia.org These reactions proceed through radical intermediates and typically involve three main stages: selective radical generation, intramolecular cyclization, and quenching of the cyclized radical to form the product. wikipedia.org
A plausible route to this compound via a radical pathway is the alkoxycarbonyl radical cyclization. nih.gov This modern method allows for the formation of functionalized γ-butyrolactones from simple precursors. nih.govescholarship.org The mechanism for forming the target spirolactone would involve a precursor such as a homoallylic oxalate (B1200264) derived from 1-allyl-4,4-dimethylcyclohexan-1-ol.
The key mechanistic steps are as follows:
Radical Generation : An alkoxycarbonyl radical is generated from the oxalate precursor. This can be achieved using photoredox catalysis, where a photocatalyst, upon excitation by light, initiates a single-electron transfer to generate the radical species.
Intramolecular Cyclization : The generated radical, centered on the carbonyl carbon of the former oxalate group, undergoes a 5-exo-trig cyclization. It attacks the intramolecular allyl double bond, forming a new carbon-carbon bond and a five-membered lactone ring. This cyclization is generally very rapid and selective. wikipedia.org
Formation of a New Radical : This cyclization step produces a new alkyl radical on the cyclohexane ring.
Radical Quenching : The resulting cyclized radical is then quenched to yield the final product. In cascade reactions, this radical can be trapped by another reactant, such as a vinyl or aryl electrophile, in a cross-coupling step to introduce further complexity. nih.gov Alternatively, it can be quenched by a hydrogen atom donor to yield the saturated spirolactone.
This approach is advantageous due to its high functional group tolerance and the mild reaction conditions employed, avoiding the need for harsh acids or bases. wikipedia.orgnih.gov
| Reaction Type | Key Intermediate | Mediator/Initiator | Key Mechanistic Step |
|---|---|---|---|
| Intramolecular Reformatsky | Organozinc enolate | Zinc metal | Nucleophilic attack of enolate on intramolecular ketone. wikipedia.org |
| Alkoxycarbonyl Radical Cyclization | Alkoxycarbonyl radical | Photoredox catalyst / Light | 5-exo-trig cyclization onto an allyl group. nih.gov |
Structural and Stereochemical Investigations of 8,8 Dimethyl 1 Oxa Spiro 4.5 Decan 2 One
Conformational Analysis of the Spiro[4.5]decan-2-one System
The conformational landscape of the spiro[4.5]decan-2-one system is primarily dictated by the cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize steric and torsional strain. The presence of the spiro-fused lactone ring and the gem-dimethyl group at the C8 position introduces specific conformational constraints and preferences.
Ring Reversal Dynamics and Energy Barriers
Stereoisomerism and Diastereomeric Ratios in Synthesis
The synthesis of spiro[4.5]decane systems can often lead to the formation of stereoisomers. The spiro center itself can be a source of chirality if the substitution pattern allows. In the case of 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one, the spiro carbon (C5) is a stereocenter. The formation of diastereomers is a key consideration in the synthesis of such molecules, and the ratio in which they are formed (the diastereomeric ratio) is a measure of the stereoselectivity of the reaction.
The diastereoselective synthesis of spiro[4.5]decanes has been achieved through various methods, including tandem cyclization reactions. The stereochemical outcome of these reactions is often influenced by the nature of the starting materials, reagents, and reaction conditions. For instance, in the synthesis of related spiro[4.5]decane-6-ones, high diastereoselectivity (up to 99:1) has been reported, demonstrating that precise control over the stereochemistry is achievable. While specific diastereomeric ratios for the synthesis of this compound are not extensively documented, the principles of stereoselective synthesis suggest that the approach of the reacting species to the prochiral center of a precursor would be influenced by the steric bulk of existing substituents, thereby favoring the formation of one diastereomer over the other.
Spectroscopic Characterization Methodologies
The structural elucidation of this compound relies heavily on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule. For complex structures like spirocycles, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecular framework.
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in the lactone and cyclohexane rings. The chemical shifts of these protons are influenced by their local electronic environment and spatial orientation.
The protons on the cyclohexane ring would typically appear in the upfield region of the spectrum. The gem-dimethyl groups would give rise to two distinct singlets, corresponding to the axial and equatorial methyl groups. The protons adjacent to the spiro center and the lactone ring would experience deshielding effects, causing their signals to appear at a lower field.
A detailed analysis of the chemical shifts and coupling constants can provide insights into the conformation of the cyclohexane ring. For instance, the coupling constants between adjacent protons (vicinal coupling) are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship can be used to distinguish between axial and equatorial protons and to confirm the chair conformation of the cyclohexane ring.
While a specific, experimentally determined ¹H NMR spectrum for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar spiro[4.5]decane structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (axial) | ~0.9 - 1.1 | s |
| CH₃ (equatorial) | ~1.0 - 1.2 | s |
| Cyclohexane CH₂ | ~1.2 - 1.8 | m |
| Lactone CH₂ (C3) | ~2.5 - 2.7 | t |
| Lactone CH₂ (C4) | ~1.9 - 2.1 | t |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
¹³C NMR Chemical Shift Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. For this compound, the chemical shifts provide significant insight into the electronic environment of each carbon atom. The spectrum is characterized by signals corresponding to the carbonyl carbon, the spiro carbon, the oxygen-bearing carbon of the lactone ring, and the various methylene (B1212753) and methyl carbons of the cyclohexane ring.
Table 1: Representative ¹³C NMR Chemical Shifts for the 1-oxa-spiro[4.5]decan-2-one Core Structure Note: These are typical chemical shift ranges. Actual values for this compound may vary.
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C-2 (C=O) | 170-180 |
| C-3 | 30-40 |
| C-4 | 35-45 |
| C-5 (Spiro) | 85-95 |
| C-6, C-10 | 30-40 |
| C-7, C-9 | 20-30 |
| C-8 (Quaternary) | 30-35 |
Dynamic NMR Studies of Conformational Dynamics
Dynamic NMR (DNMR) spectroscopy is utilized to study the kinetics of conformational changes in molecules. For this compound, the primary dynamic process of interest is the chair-to-chair interconversion of the cyclohexane ring. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. copernicus.org
However, at low temperatures, this ring inversion can be slowed down, leading to the decoalescence of signals. doi.org This allows for the observation of distinct signals for the axial and equatorial methyl groups and for the non-equivalent methylene protons of the cyclohexane ring. By analyzing the line shapes of the signals at various temperatures, it is possible to calculate the free energy barrier (ΔG‡) for the ring inversion. Studies on similar spirocyclic systems have shown that such energy barriers provide crucial information about the steric strain and conformational flexibility of the molecule. copernicus.orgdoi.org The presence of the gem-dimethyl group at the C-8 position is expected to influence the conformational equilibrium and the barrier to inversion.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₁H₁₈O₂), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.26 g/mol ). nih.gov
The fragmentation of the molecular ion is dictated by the functional groups present, namely the lactone and the spirocyclic alkane structure. Common fragmentation pathways for γ-lactones involve the loss of CO and CO₂. The spirocyclic nature of the molecule leads to characteristic cleavages of the cyclohexane ring. Alpha-cleavage adjacent to the carbonyl group is a primary fragmentation mode for ketones and can also be expected here. miamioh.edu The fragmentation of the cyclohexane ring can occur via retro-Diels-Alder-type reactions or other ring-opening mechanisms, influenced by the gem-dimethyl group. arkat-usa.org
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure/Loss |
|---|---|
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 154 | [M - CO]⁺ |
| 138 | [M - CO₂]⁺ |
| 125 | Fragmentation of the cyclohexane ring |
| 99 | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the lactone ring and the hydrocarbon framework.
The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration of the five-membered lactone ring (γ-lactone). This typically appears at a high frequency, around 1770-1790 cm⁻¹, which is higher than that of acyclic esters due to ring strain. Another key feature is the C-O-C stretching vibration of the lactone, which gives rise to one or more strong bands in the 1200-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and methylene groups are observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2950-2850 | C-H stretch (alkane) | Strong |
| 1775 | C=O stretch (γ-lactone) | Strong |
| 1465 | C-H bend (methylene) | Medium |
| 1375 | C-H bend (methyl) | Medium |
X-ray Crystallography for Absolute Stereochemistry and Bond Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds. While a crystal structure for this compound itself is not publicly documented, data from closely related spirocyclic lactones can provide valuable insights. tandfonline.com
For instance, a single-crystal X-ray diffraction analysis of a related heteraspiro[4.5]decan-2-one derivative confirmed that the six-membered ring adopts a chair conformation. tandfonline.com In this compound, the cyclohexane ring is expected to be in a chair conformation to minimize steric strain. The five-membered lactone ring typically adopts an envelope or a twist conformation. The crystallographic data would precisely define the geometry at the spiro center (C-5) and the relative orientation of the two rings. Analysis of bond lengths would show the expected single and double bond character within the lactone and alkane moieties.
Table 4: Representative Crystallographic Parameters for a Related Heteraspiro[4.5]decane System Data from 3-[(4-hydroxy-4-thianyl)methyl]-1-oxa-8-thiaspiro[4.5]decane-2-one. tandfonline.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.916 |
| b (Å) | 11.585 |
| c (Å) | 21.986 |
Chiroptical Properties and Optical Purity Determination (e.g., Electronic Circular Dichroism)
The spiro carbon (C-5) in 1-oxa-spiro[4.5]decan-2-one derivatives is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration and optical purity of such compounds.
The ECD spectrum measures the differential absorption of left and right circularly polarized light by a chiral molecule. The lactone C=O group acts as a chromophore, and its n→π* electronic transition (typically around 210-230 nm) gives rise to a Cotton effect in the ECD spectrum. The sign and intensity of this Cotton effect are highly sensitive to the stereochemistry of the spiro center and the conformation of the lactone ring.
According to the octant rule for lactones, the spatial arrangement of substituents around the carbonyl chromophore determines the sign of the Cotton effect. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a given absolute configuration (R or S), the absolute stereochemistry of the spiro center can be unambiguously assigned. This method has been successfully applied to determine the absolute configuration of related spiro compounds. nih.gov
Computational and Theoretical Studies on 8,8 Dimethyl 1 Oxa Spiro 4.5 Decan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. However, no specific DFT studies have been published for 8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one.
Prediction of Transition State Geometries and Reaction Energetics
There are no available studies in the scientific literature that have used quantum chemical calculations to predict the transition state geometries or reaction energetics for chemical processes involving this compound. Such calculations would be valuable for understanding its synthesis, degradation pathways, and potential reactivity.
Conformational Energy Calculations
Detailed conformational energy calculations for this compound have not been reported. A thorough computational analysis would be required to identify the most stable conformers and the energy barriers between them, which is crucial for understanding its three-dimensional structure and how it influences its physical and chemical properties.
Molecular Dynamics Simulations for Conformational Dynamics
No molecular dynamics (MD) simulation studies for this compound are present in the available literature. MD simulations would offer a dynamic perspective on the compound's conformational behavior over time, revealing how it might behave in different solvent environments and its range of accessible shapes.
Prediction of Molecular Interactions and Binding Affinities (Docking Studies)
There is no evidence of molecular docking studies having been performed with this compound. Docking simulations are used to predict how a molecule might bind to a biological target, such as a protein or enzyme. The absence of such studies means that its potential biological activities from a computational modeling standpoint remain unexplored.
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
A theoretical Structure-Activity Relationship (SAR) model for this compound has not been developed. SAR studies, which correlate specific structural features of a molecule with its biological activity, are fundamental in drug discovery and toxicology. Without experimental data and subsequent computational modeling, the theoretical SAR for this compound remains uncharacterized.
Applications As a Chemical Scaffold in Medicinal Chemistry and Chemical Biology Research
Design and Synthesis of Spirocyclic Lactone Libraries for Target Discovery
The design of spirocyclic lactone libraries, including derivatives of the spiro[4.5]decane framework, is a key strategy in modern drug discovery for identifying novel bioactive compounds. The inherent three-dimensionality of spirocycles offers an advantage over traditional flat aromatic structures, enabling better exploration of the chemical space and interaction with the complex topologies of biological targets.
The synthesis of these libraries often involves multicomponent reactions or diversity-oriented synthesis, allowing for the rapid generation of a wide range of analogues from a common spirocyclic core. Methodologies such as tandem Prins/pinacol (B44631) reactions have been developed to create oxaspiro[4.5]decan-1-one scaffolds efficiently. rsc.org These synthetic strategies facilitate the creation of libraries where substituents around the 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one core can be systematically varied. By screening these libraries against various biological targets, researchers can identify initial hits for subsequent lead optimization.
Interaction with Specific Molecular Targets: Mechanistic Insights
The spiro[4.5]decan-2-one scaffold has been identified as a versatile template for developing inhibitors and ligands for a range of molecular targets. Its rigid structure serves as a foundation for positioning functional groups to achieve high affinity and selectivity.
Derivatives of the spiro[4.5]decanone scaffold have been extensively studied as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, particularly the prolyl hydroxylase domain (PHD) enzymes. rsc.org PHDs are crucial regulators of the hypoxia-inducible factor (HIF) pathway, making them important targets for treating anemia and ischemic diseases.
Structure-activity relationship (SAR) and crystallographic studies have shown that spiro[4.5]decanone-containing compounds can act as potent and selective PHD inhibitors. rsc.org These inhibitors typically function by chelating the active site iron atom, mimicking the binding of the native substrate, 2-oxoglutarate. The spirocyclic core provides a rigid framework that projects substituents into both the substrate and 2OG binding pockets of the enzyme, allowing for the development of selective inhibitors. For instance, a novel crystal structure of PHD2 with a 2,8-diazaspiro[4.5]decan-1-one inhibitor revealed unique interactions, such as hydrogen bonds and π-cation interactions with key residues like Arg322, guiding further inhibitor design.
The spiro[4.5]decane skeleton is also a valuable scaffold in the development of ligands for G-protein coupled receptors, such as muscarinic receptors. While not the exact target compound, a closely related series of 1-oxa-8-azaspiro[4.5]decanes has been synthesized and evaluated as M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov
In these studies, the spirocyclic core was designed to incorporate the essential pharmacophoric elements of muscarone. Systematic modifications of this scaffold led to the identification of compounds with preferential affinity for M1 over M2 receptors. nih.gov This research demonstrates that the spiro[4.5]decane framework can be effectively utilized to orient the necessary functional groups for specific receptor interactions, leading to potent and selective ligands.
Table 1: Muscarinic Receptor Affinity of Selected 1-oxa-8-azaspiro[4.5]decane Analogues
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) |
| Compound 17 | Potent | Potent (No Selectivity) |
| Compound 18 | High | Moderate |
| Compound 29 | High | Moderate |
| Compound 37 | High | Moderate |
Source: Data derived from Tsukamoto, S., et al. (1995). nih.gov
The spiro[4.5]decane scaffold has emerged as a promising framework for the development of novel antimicrobial agents. Various derivatives have demonstrated activity against a range of pathogens, including fungi, bacteria, and viruses.
Research into 2,8-diazaspiro[4.5]decan-1-one derivatives has identified them as potential antifungal agents that function by inhibiting chitin (B13524) synthase, a crucial enzyme for the integrity of the fungal cell wall. nih.gov Several of these compounds exhibited potency comparable to the known inhibitor polyoxin (B77205) B and showed synergistic effects when combined with fluconazole (B54011) against resistant fungal strains. nih.gov Other studies have highlighted the broad-spectrum antifungal properties of complex spirolactones isolated from natural sources. biorxiv.orgacs.org The mechanism of action for some of these compounds involves disrupting the fungal cell wall and inducing stress-response proteins. biorxiv.org
Furthermore, different modifications of the spiro[4.5]decane core have yielded compounds with antibacterial and antiviral activities. For instance, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been found to inhibit the replication of human coronavirus 229E. nih.gov
Table 2: Antifungal Activity of 2,8-diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target | IC50 (mM) | Notes |
| 4e | Chitin Synthase | 0.13 | Similar potency to Polyoxin B |
| 4j | Chitin Synthase | 0.12 | Displayed excellent activity against C. albicans |
| Polyoxin B | Chitin Synthase | 0.08 | Reference Compound |
Source: Data derived from studies on diazaspiro[4.5]decan-1-one derivatives. nih.gov
Use as Intermediates in the Synthesis of Complex Bioactive Molecules
The this compound scaffold serves as a valuable building block in the synthesis of more complex natural products and bioactive molecules. Its rigid structure and inherent chirality can be exploited to control the stereochemistry of subsequent reactions, making it a key intermediate in multi-step synthetic pathways.
The spirocyclic lactone moiety can be readily transformed into other functional groups, providing access to a diverse range of molecular architectures. For example, spirocyclic systems are central to the structure of many natural products with potent biological activities, such as antifungal or anticancer agents. The synthesis of these complex molecules often relies on the initial construction of a spirocyclic core, which is then elaborated upon to build the final natural product. The stability and well-defined stereochemistry of the spiro[4.5]decane framework make it an ideal starting point for such synthetic endeavors.
Structure-Based Ligand Design and Optimization based on Spirolactone Core
Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors with high affinity and selectivity. The spiro[4.5]decan-2-one core is particularly well-suited for this approach due to its rigid and well-defined conformation.
In the development of inhibitors for targets like the PHD enzymes, crystallographic data of the enzyme-inhibitor complex provides crucial insights into the binding mode of the spiro[4.5]decanone scaffold. rsc.org This information allows medicinal chemists to rationally design modifications to the core structure, adding or altering substituents to enhance interactions with specific residues in the active site. This iterative process of design, synthesis, and testing, guided by structural biology, has led to the discovery of highly potent and selective inhibitors. nih.govresearchgate.net This approach minimizes the trial-and-error aspect of drug discovery, accelerating the development of new therapeutic agents based on the versatile spirolactone core.
Role in Advanced Materials Science and Fragrance Chemistry (Academic Perspective on Structure-Function)
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific research detailing the applications of this compound as a chemical scaffold in medicinal chemistry and chemical biology research. While the broader class of spirocycles is of significant interest in drug discovery due to their rigid, three-dimensional structures, no studies were found that specifically investigate the synthesis of derivatives from this particular spirocyclic lactone for biological evaluation.
Similarly, there is a lack of published research on the role of this compound in advanced materials science. The unique conformational properties of spiro compounds can sometimes be exploited in the design of novel polymers or other materials, but no such applications have been documented for this specific molecule.
In the field of fragrance chemistry, while other spirocyclic lactones are known for their olfactory properties, there is no available academic or commercial research that discusses the structure-function relationship of this compound from a fragrance perspective. Its potential scent profile and utility as a fragrance ingredient remain uncharacterized in the accessible literature.
Compound Data
Below is a table summarizing the basic chemical information for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 8,8-dimethyl-1-oxaspiro[4.5]decan-2-one |
| InChI | InChI=1S/C11H18O2/c1-10(2)5-7-11(8-6-10)4-3-9(12)13-11/h3-8H2,1-2H3 |
| InChIKey | NEZSTKVIAIYERC-UHFFFAOYSA-N |
| SMILES | CC1(CCC2(CCC(=O)O2)CC1)C |
| CAS Number | 13409124 |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one, and what critical intermediates should be prioritized for quality control?
Answer:
The synthesis of this compound typically involves cyclization reactions of keto-lactone precursors or spiroannulation strategies. Key intermediates include β-keto esters and bicyclic ether-lactones, which require rigorous monitoring via HPLC or LC-MS to ensure purity . For example, nitroso intermediates (e.g., 1-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one) have been used in analogous spirocyclic syntheses, with reaction conditions optimized to avoid byproducts like over-oxidized species . Quality control should focus on intermediates with stereochemical sensitivity, such as cyclohexylidene derivatives, which can influence final product conformation .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
Answer:
- Dynamic NMR : Used to analyze ring puckering dynamics and conformational equilibria. For instance, studies on analogous spiro compounds (e.g., 3-Methylene-1-oxaspiro[4.5]decan-2-one) revealed pseudorotation barriers via variable-temperature NMR .
- X-ray Crystallography : Critical for resolving stereochemistry and bond angles. Single-crystal studies of cis-8-tert-butyl derivatives provided precise measurements of spirocyclic torsion angles (e.g., α = 79.9°, β = 73.8°), essential for validating computational models .
- Mass Spectrometry (LC-MS) : Confirms molecular weight and detects fragmentation patterns, particularly for analogs with halogen substituents (e.g., Cl or F) .
Advanced: How can dynamic NMR spectroscopy resolve conformational flexibility in this compound derivatives?
Answer:
Dynamic NMR captures ring puckering and pseudorotation by observing coalescence of proton signals at varying temperatures. For example, in spiro[4.5]decan-2-one analogs, distinct proton environments (e.g., axial vs. equatorial methyl groups) exhibit splitting patterns that merge at higher temperatures, revealing energy barriers (ΔG‡ ≈ 10–15 kcal/mol) . Amplitude-phase puckering coordinates (defined by Cremer-Pople parameters) can quantify nonplanar distortions, aiding in correlating conformation with reactivity .
Advanced: What experimental strategies address contradictions in reported bioactivity data for structural analogs of this compound?
Answer:
- Stereochemical Purity Assessment : Use chiral HPLC or circular dichroism to verify enantiomeric excess. For example, (5S,8S)-configured analogs (e.g., Rolapitant derivatives) show distinct pharmacokinetic profiles compared to racemic mixtures .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydroxylated or demethylated species) that may contribute to off-target effects .
- Crystallographic Validation : Compare bioactive conformations with X-ray structures to rule out polymorphic discrepancies .
Advanced: How does substituent variation at the spiro center influence the biological activity of this compound derivatives?
Answer:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) substituents enhance metabolic stability and receptor binding affinity, as seen in Rolapitant (8-[(3,5-bis(trifluoromethyl)phenyl)ethoxy]methyl derivatives) .
- Bulkier Substituents : tert-Butyl or phenyl groups at the 8-position restrict ring puckering, altering binding pocket compatibility. For instance, cis-8-tert-butyl analogs exhibit reduced off-target interactions in kinase assays .
- Polar Groups : Hydroxyl or amine substituents improve solubility but may introduce hydrogen-bonding competition, requiring formulation optimization (e.g., enteric coatings to protect acid-labile derivatives) .
Advanced: What computational approaches are recommended for predicting the physicochemical properties of novel this compound analogs?
Answer:
- Molecular Dynamics (MD) Simulations : Model spirocyclic ring flexibility and solvent interactions. Studies on similar azaspiro compounds used MD to predict logP (≈2.5–3.5) and polar surface area (PSA ≈ 50–70 Ų) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability. For example, electron-deficient spiro derivatives (e.g., chlorinated analogs) show lower LUMO energies, correlating with electrophilic reactivity .
- QSAR Models : Train datasets on analogs with known bioactivity (e.g., EBI2 inhibitors) to prioritize substituents for synthesis .
Basic: What stability considerations are critical for handling this compound in experimental settings?
Answer:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as spirocyclic lactones are prone to radical-mediated oxidation .
- Temperature Control : Maintain −20°C for long-term storage, as elevated temperatures accelerate hydrolysis of the lactone ring (t½ ≈ 72 hours at 25°C in aqueous buffers) .
- pH Stability : Avoid strongly acidic conditions (pH < 3), which promote ring-opening reactions. Neutral to slightly basic buffers (pH 7–8) are optimal .
Advanced: How can researchers optimize reaction yields for stereoselective synthesis of this compound derivatives?
Answer:
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to enforce desired stereochemistry during spiroannulation .
- Catalytic Asymmetric Methods : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective cyclization. For example, Ru-catalyzed hydrogenation of keto intermediates achieved >90% ee in analogous spiro compounds .
- Byproduct Mitigation : Introduce scavengers (e.g., polymer-supported sulfonic acid resins) to sequester reactive aldehydes or ketones during lactonization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
